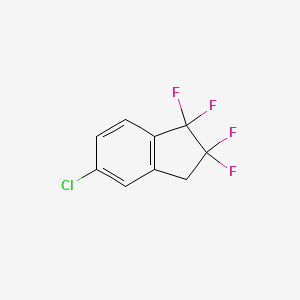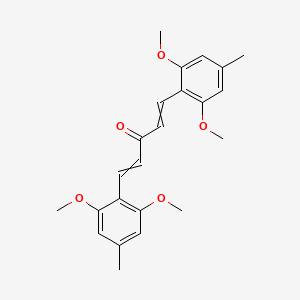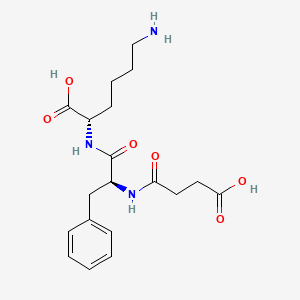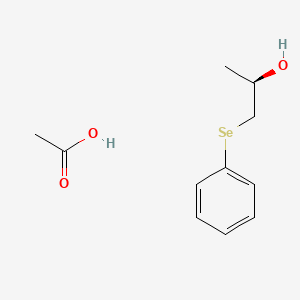
acetic acid;(2R)-1-phenylselanylpropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is a compound that combines the properties of acetic acid and a chiral organoselenium compoundIt is a colorless liquid with a pungent smell and is widely used in various industrial and household applications . The (2R)-1-phenylselanylpropan-2-ol moiety introduces a chiral center and a selenium atom, which can impart unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2R)-1-phenylselanylpropan-2-ol typically involves the introduction of the phenylselanyl group to a chiral propanol derivative. One common method is the reaction of (2R)-1-phenylselanylpropan-2-ol with acetic anhydride in the presence of a catalyst to form the desired compound. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent oxidation of the selenium atom .
Industrial Production Methods
Industrial production of acetic acid primarily involves the carbonylation of methanol, a process where methanol reacts with carbon monoxide in the presence of a catalyst to produce acetic acid. This method is favored due to its efficiency and cost-effectiveness . The production of (2R)-1-phenylselanylpropan-2-ol on an industrial scale would likely involve similar synthetic routes but with additional steps to introduce the selenium-containing moiety.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;(2R)-1-phenylselanylpropan-2-ol can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenium moiety or to convert the acetic acid to ethanol.
Substitution: The phenylselanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while reduction can produce ethanol and phenylselanyl derivatives .
Scientific Research Applications
Acetic acid;(2R)-1-phenylselanylpropan-2-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s selenium moiety can be used in studies of selenium’s biological roles and its antioxidant properties.
Medicine: Research into the compound’s potential therapeutic effects, particularly its antioxidant and anti-inflammatory properties, is ongoing.
Industry: The compound can be used in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of acetic acid;(2R)-1-phenylselanylpropan-2-ol involves its interaction with biological molecules through its selenium moiety. Selenium can act as an antioxidant by neutralizing reactive oxygen species and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household uses.
(2R)-1-phenylselanylpropan-2-ol: A chiral organoselenium compound with potential biological activity.
Uniqueness
Acetic acid;(2R)-1-phenylselanylpropan-2-ol is unique due to the combination of acetic acid’s properties with the chiral and selenium-containing moiety. This combination imparts unique chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
834882-67-6 |
|---|---|
Molecular Formula |
C11H16O3Se |
Molecular Weight |
275.21 g/mol |
IUPAC Name |
acetic acid;(2R)-1-phenylselanylpropan-2-ol |
InChI |
InChI=1S/C9H12OSe.C2H4O2/c1-8(10)7-11-9-5-3-2-4-6-9;1-2(3)4/h2-6,8,10H,7H2,1H3;1H3,(H,3,4)/t8-;/m1./s1 |
InChI Key |
RKUQDFXHDZMKEK-DDWIOCJRSA-N |
Isomeric SMILES |
C[C@H](C[Se]C1=CC=CC=C1)O.CC(=O)O |
Canonical SMILES |
CC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(But-3-en-1-yl)-1,6-dioxaspiro[4.4]nonane](/img/structure/B14200629.png)
![4-[(4-Fluorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B14200639.png)
![8-[3-[(3-Pent-2-enyloxiran-2-yl)methyl]oxiran-2-yl]octanoic acid](/img/structure/B14200659.png)
![4-Hydroxy-6-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-2H-pyran-2-one](/img/structure/B14200660.png)
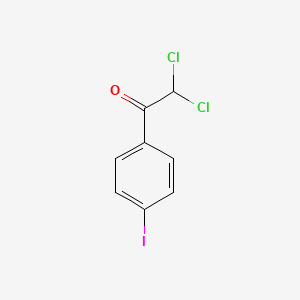
![N-[(5-Phenylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B14200666.png)

